Technical Monograph: 6-Aminohexylphosphonic Acid (6-AHP)
Technical Monograph: 6-Aminohexylphosphonic Acid (6-AHP)
Executive Technical Summary
6-Aminohexylphosphonic acid (6-AHP) is a heterobifunctional linker and surface-anchoring agent characterized by a six-carbon aliphatic chain terminating in a phosphonic acid group (
Unlike its carboxylic acid analogue (6-aminohexanoic acid), 6-AHP exhibits superior hydrolytic stability when bound to metal oxides (TiO
Key Differentiators:
-
Anchoring Stability: Phosphonate-metal bonds are resistant to hydrolysis under physiological conditions (pH 7.4), unlike silanes which are prone to degradation.
-
Zwitterionic Character: Exists as a zwitterion over a broad pH range, influencing solubility and surface packing density.
-
Linker Utility: The C6 alkyl chain provides an optimal "spacer" length (approx. 9–10 Å) to reduce steric hindrance between the inorganic surface and conjugated biomolecules.
Physicochemical Characterization
Molecular Structure & Properties
6-AHP is an isostere of the amino acid lysine (in terms of chain length) but replaces the carboxylate with a phosphonate group.
| Property | Value / Description |
| IUPAC Name | (6-Aminohexyl)phosphonic acid |
| CAS Number | 94219-61-1 |
| Molecular Formula | |
| Molecular Weight | 181.17 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water (pH dependent), dilute acid/base; Insoluble in non-polar organic solvents (Hexane, Toluene). |
| Thermal Stability | Stable up to ~250°C (decomposition typically begins >280°C). |
Acid-Base Speciation (pKa Profile)
Understanding the protonation state is vital for synthesis and surface adsorption. 6-AHP is a triprotic system.
- : Deprotonation of the first phosphonic acid hydroxyl.
- : Deprotonation of the second phosphonic acid hydroxyl.
-
: Deprotonation of the ammonium group (
).
Isoelectric Point (pI):
At physiological pH (7.4), 6-AHP exists primarily in a zwitterionic state (
Synthesis & Purification Pathway
While commercially available, high-purity 6-AHP for pharmaceutical applications is often synthesized via the Arbuzov-Gabriel route . This method avoids the formation of secondary amines and ensures high yield.
Reaction Workflow
-
Michaelis-Arbuzov Reaction:
-
Reagents: 1,6-Dibromohexane (excess) + Triethyl phosphite.
-
Conditions: 150°C, neat.
-
Product: Diethyl (6-bromohexyl)phosphonate.
-
Note: Excess dibromohexane prevents bis-phosphonation.
-
-
Gabriel Synthesis (Nucleophilic Substitution):
-
Deprotection & Hydrolysis:
-
Reagents: 6M HCl (reflux) or Bromotrimethylsilane (TMSBr) followed by methanolysis.
-
Conditions: Reflux for 12–24 hours (HCl method).
-
Product: 6-Aminohexylphosphonic acid (as hydrochloride salt).[4]
-
Purification Protocol
-
Recrystallization: Dissolve crude solid in minimum hot water. Add ethanol or acetone dropwise until turbidity appears. Cool to 4°C.
-
Ion Exchange: To remove excess halide ions, pass through a cation exchange resin (Dowex 50W) if the free acid form is required rather than the salt.
Surface Engineering: Titanium Functionalization
This is the primary application for 6-AHP in drug development. It serves as the "anchor" to attach drugs, peptides (e.g., RGD), or antifouling polymers to titanium implants.
Mechanism of Binding
Phosphonic acids bind to metal oxides (M-OH) via condensation.
-
Physisorption: Hydrogen bonding between
and surface groups. -
Condensation: Loss of water molecules to form M-O-P covalent bonds.
-
Coordination: Can be monodentate, bidentate, or tridentate. Tridentate is thermodynamically most stable but requires high-temperature annealing.
Validated Experimental Protocol: SAM Formation on Ti
Use this protocol for functionalizing Ti-6Al-4V or TiO
Materials:
-
6-AHP (1 mM concentration).
-
Solvent: Ultrapure Water or 95:5 Ethanol/Water.
-
Substrate: Polished Titanium foil or nanoparticles.
Step-by-Step Methodology:
-
Surface Activation: Clean Ti substrate via sonication in Acetone, Ethanol, then Water (10 min each). Treat with UV/Ozone for 20 mins to generate surface hydroxyls (
). -
Incubation (T-BAG Method): Immerse substrate in 1 mM 6-AHP solution.
-
Crucial Step: For best coverage, use the "Tethering by Aggregation and Growth" (T-BAG) method: Evaporate the solvent slowly at 40°C, concentrating the phosphonate at the surface.
-
-
Annealing: Remove substrate, rinse briefly, and bake at 120°C for 18–24 hours .
-
Why: Heat drives the condensation reaction (removal of water), converting hydrogen bonds to covalent Ti-O-P bonds.
-
-
Washing: Sonicate rigorously in water/ethanol to remove non-covalently bound multilayers.
-
Validation:
-
Contact Angle: Water contact angle should shift from <10° (clean Ti) to ~50–60° (Amine terminated).
-
XPS: Appearance of P 2p peak at ~133 eV and N 1s peak at ~400 eV.
-
Biomedical Relevance & Safety
Drug Delivery Systems (DDS)
6-AHP is used as a heterobifunctional crosslinker .
-
The Anchor: Phosphonate binds to the inorganic carrier (Iron Oxide Nanoparticle, Mesoporous Silica, Quantum Dot).
-
The Handle: The free amine (
) is available for EDC/NHS coupling to carboxylic acid-containing drugs or targeting ligands (e.g., Folic Acid).
Toxicity Profile
-
Hazard Classification: Irritant (Skin/Eye).
-
Acute Toxicity: Data is limited for 6-AHP specifically, but aminophosphonates are generally low-toxicity.
-
Handling: Standard PPE (gloves, goggles) required. Handle in a fume hood to avoid dust inhalation.
-
Cytotoxicity: When bound to surfaces (SAMs), 6-AHP is cytocompatible and supports osteoblast adhesion (bone cells), making it ideal for orthopedic applications.
References
-
PubChem. (n.d.).[5] 6-aminohexylphosphonic Acid | C6H16NO3P.[5][6] National Library of Medicine. Retrieved from [Link]
-
Viornery, C., et al. (2002). Surface Modification of Titanium with Phosphonic Acid to Improve Bone Bonding: Characterization by XPS and ToF-SIMS. Langmuir, 18(7), 2582–2589. (Source for Phosphonate-Ti binding mechanism).[7]
- Guerrero, G., et al. (2001). Synthesis and properties of phosphonic acids for surface modification of metal oxides. Journal of Materials Chemistry. (Source for Synthesis routes).
- Queffélec, C., et al. (2012). Surface modification of titanium with phosphonic acids: A review. Chemical Reviews, 112(7), 3777–3807. (Authoritative review on stability and protocols).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. Frontiers | Surface Modification Techniques of Titanium and its Alloys to Functionally Optimize Their Biomedical Properties: Thematic Review [frontiersin.org]
- 4. (6-Aminohexyl)phosphonic acid hydrochloride | 1433996-75-8 [sigmaaldrich.com]
- 5. 6-aminohexylphosphonic Acid | C6H16NO3P | CID 10464928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (6-aMinohexyl)-Phosphonic acid CAS#: 94219-61-1 [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
